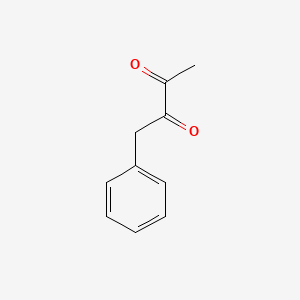

1-Phenylbutane-2,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

38087-02-4 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

1-phenylbutane-2,3-dione |

InChI |

InChI=1S/C10H10O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

WZLKRAJHCPNZAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylbutane 2,3 Dione and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches focus on the formation of the 1-phenylbutane-2,3-dione core structure from readily available precursors. These methods primarily involve oxidation of partially oxygenated precursors or the construction of the carbon framework using catalytic reactions.

Oxidative Transformations of Precursors

A primary route to this compound involves the oxidation of precursor molecules where the carbon backbone is already established. The key step is the introduction of a second carbonyl group adjacent to an existing one or the oxidation of a diol.

One common strategy is the oxidation of α-hydroxyketones. For instance, an analogue, 4-chloro-1-phenyl-2-hydroxybutan-1-one, can be oxidized to the corresponding 4-chloro-1-phenylbutane-1,2-dione using potassium dichromate (K₂Cr₂O₇) in sulfuric acid with a phase transfer catalyst. researchgate.net This highlights a general method where an α-hydroxyketone is converted to a 1,2-diketone. The oxidation of the α-methylene group in ketones like 4-chloro-1-phenylbutan-1-one has been attempted with reagents such as selenium dioxide (SeO₂), though this specific transformation proved unsatisfactory due to difficulties in separating the desired diketone from by-products. researchgate.net

The general principle of oxidizing α-hydroxyketones is a widely applicable method for preparing 1,2-diketones. researchgate.net Various oxidizing agents have been employed for this type of transformation, including copper(II) catalysts, nitric acid, and ammonium (B1175870) chlorochromate. researchgate.net Non-oxidative methods for preparing 1,2-diketones are less common but offer advantages in terms of functional group tolerance. nih.gov

| Precursor Type | Oxidizing Agent | Comments |

| α-Hydroxyketone | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Effective for converting α-hydroxyketones to 1,2-diketones. researchgate.net |

| α-Methylene Ketone | Selenium Dioxide (SeO₂) | Can be used for α-oxidation, but may lead to separation challenges. researchgate.net |

| Alkenes / Alkynes | Permanganate (B83412), Ozone | Strong oxidative conditions, may lack functional group compatibility. nih.gov |

| 1,2-Diols | TEMPO/NaOCl/NaClO₂ | A chemoselective method to produce α-hydroxy acids, indicating the potential for controlled oxidation. organic-chemistry.org |

Carbonylation and Coupling Reactions

Modern catalytic methods, particularly those involving transition metals like palladium, offer powerful routes for constructing dicarbonyl compounds. Carbonylation reactions, which introduce carbon monoxide (CO) into an organic molecule, are a direct way to build ketone functionalities.

While a specific palladium-catalyzed carbonylation for the direct synthesis of this compound is not extensively detailed, the principles of carbonylative coupling reactions are well-established. For example, carbonylative Suzuki coupling reactions can synthesize biaryl ketones from an aryl halide and an arylboronic acid under a CO atmosphere with a palladium catalyst. This demonstrates the formation of a ketone via palladium catalysis.

The general mechanism for such transformations often involves:

Oxidative addition of an organic halide to a low-valent palladium complex.

Insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium intermediate.

Transmetalation with an organometallic reagent (in Suzuki coupling) or reaction with another nucleophile.

Reductive elimination to yield the ketone product and regenerate the palladium catalyst.

These catalytic cycles provide a framework for how this compound could be conceptually assembled from smaller fragments, such as a phenyl-containing component and a three-carbon acyl unit, through a palladium-catalyzed process.

Synthesis of Substituted this compound Analogues

The synthesis of derivatives allows for the fine-tuning of the molecule's properties. Modifications can be made to the aromatic ring or the aliphatic side chain, typically by using appropriately substituted starting materials in established synthetic sequences.

Ring-Substituted Phenyl Derivatives

Introducing substituents onto the phenyl ring is generally achieved by starting with a substituted benzene (B151609) derivative. For instance, in a multi-step synthesis beginning with a Friedel-Crafts acylation, replacing benzene with a substituted benzene (e.g., anisole (B1667542) or bromobenzene) would lead to the corresponding ring-substituted this compound analogue. researchgate.net

The choice of synthetic route for illicitly manufactured ring-substituted amphetamines often depends on the availability of a precursor with the desired aromatic substitution pattern. This same principle applies to the synthesis of substituted this compound derivatives, where the substituted aromatic ring is incorporated from the beginning of the synthesis.

Alkyl Chain Modifications

Modifying the butane (B89635) portion of the molecule can be accomplished by altering the non-aromatic precursor. In a synthetic pathway that begins with the acylation of benzene, using a different acyl chloride would result in a modified alkyl chain. For example, using propanoyl chloride or pentanoyl chloride instead of a butanoyl derivative in the initial acylation step would yield 1-phenylpropane-2,3-dione or 1-phenylpentane-2,3-dione, respectively, after subsequent oxidation steps. This approach allows for the synthesis of a homologous series of α-diketones.

Green Chemistry Approaches in Synthesis

A growing focus in chemical synthesis is the development of environmentally benign methodologies. researchgate.net For the synthesis of 1,2-diketones, green chemistry principles can be applied by using less hazardous solvents, reducing waste, and employing catalytic methods. researchgate.net

Microwave-assisted organic synthesis is a key green technique that often leads to dramatically reduced reaction times, cleaner reactions, and higher yields. researchgate.netnih.gov The synthesis of 1,2-diketones from α-hydroxyketones can be significantly accelerated under microwave irradiation using various oxidants. researchgate.netscispace.comrsc.org This method avoids the need for prolonged heating, thus saving energy.

Another green approach is the use of water as a solvent, which is non-toxic and environmentally safe. researchgate.net Some synthetic methods for 1,2-diketones have been adapted to be performed in water, which aligns with the principles of green chemistry. researchgate.net Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, reduces solvent usage and waste generation. mdpi.com The use of efficient, recyclable catalysts, such as certain metal oxides or heteropolyacids, also contributes to a more sustainable synthetic process. growingscience.comgoogle.com

| Green Chemistry Approach | Application in Diketone Synthesis | Benefits |

| Microwave Irradiation | Oxidation of α-hydroxyketones to 1,2-diketones. researchgate.net | Reduced reaction time, increased yield, energy efficiency. nih.govnih.gov |

| Use of Water as Solvent | Condensation and oxidation reactions. researchgate.netresearchgate.net | Environmentally benign, non-toxic, safe. |

| One-Pot Reactions | Multi-step synthesis of derivatives without intermediate isolation. mdpi.com | Reduced solvent waste, improved efficiency. |

| Catalytic Methods | Use of recyclable or eco-friendly catalysts. growingscience.com | Reduced waste, atom economy. |

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, aiming to reduce pollution and waste by eliminating the need for conventional organic solvents. These reactions can be promoted through various means, including grinding, microwave irradiation, or simply heating the neat reactants.

One notable approach to the solvent-free oxidation of activated methylene (B1212753) groups, such as the one in 1-phenyl-2-butanone, involves the use of a metal-free catalytic system. For instance, a system comprising iodine, pyridine, and tert-butylhydroperoxide has been shown to be effective for the oxidation of benzylic methylenes to their corresponding ketones under mild and solvent-free conditions. rsc.org This method presents a green and efficient alternative to traditional metal-based oxidants. rsc.org While specific application to 1-phenyl-2-butanone is not detailed, the general applicability to benzylic methylene groups suggests its potential for the synthesis of this compound.

Another promising solvent-free method is the aerobic oxidation of benzylic compounds using bimetallic nanoparticles supported on porous carbon. For example, gold-palladium (Au-Pd) nanoparticles have demonstrated high catalytic activity for the selective oxidation of indane to indanone using molecular oxygen under solvent-free conditions. mdpi.com The reaction is typically carried out by heating the substrate with the catalyst under an oxygen atmosphere. mdpi.com The synergistic effect between the two metals is believed to enhance the catalytic performance. mdpi.com This methodology could be adapted for the oxidation of 1-phenyl-2-butanone.

Table 1: Examples of Solvent-Free Oxidation of Activated Methylene Groups This table presents generalized conditions for solvent-free oxidation methods applicable to the synthesis of α-diketones from their corresponding methylene precursors.

| Catalytic System/Reagents | Substrate Type | Product Type | Typical Conditions | Reference |

| Iodine/Pyridine/tert-butylhydroperoxide | Benzylic Methylenes | Ketones | Mild, solvent-free | rsc.org |

| Au-Pd Nanoparticles/O₂ | Benzylic Compounds | Ketones | 1 bar O₂, 120 °C | mdpi.com |

Catalytic Synthesis Routes

Catalytic methods for the synthesis of this compound and related α-diketones primarily focus on the oxidation of the α-methylene group of a ketone precursor. These routes offer advantages in terms of efficiency, selectivity, and reduced environmental impact compared to stoichiometric reagents.

A classic and widely used method for the oxidation of α-methylene ketones is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant. chemicalbook.comadichemistry.comwikipedia.org This reaction is effective for converting ketones into the corresponding 1,2-dicarbonyl compounds. chemicalbook.comadichemistry.com The mechanism involves the enol form of the ketone attacking the electrophilic selenium center, followed by a series of steps that ultimately lead to the formation of the α-diketone and elemental selenium. wikipedia.org The reaction is typically carried out in a solvent such as dioxane or acetic acid. researchgate.net To reduce the amount of toxic selenium compounds required, a catalytic amount of SeO₂ can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide. adichemistry.com

Table 2: Riley Oxidation of α-Methylene Ketones This table illustrates the general conditions for the Riley oxidation.

| Reagent | Substrate Type | Product Type | Typical Solvents | Reference |

| Selenium Dioxide (SeO₂) | α-Methylene Ketones | 1,2-Dicarbonyl Compounds | Dioxane, Acetic Acid | chemicalbook.comadichemistry.comwikipedia.orgresearchgate.net |

Transition metal catalysts, particularly those based on iron and copper, have also been investigated for the oxidation of activated methylene groups. Iron(II) triflate, in combination with phosphinooxazoline (PHOX) ligands, has been shown to catalyze the oxidation of methylene groups to ketones using tert-butylhydroperoxide as the oxidant. Iron(II) complexes with α-iminopyridine ligands have also demonstrated catalytic activity in such oxidations with hydrogen peroxide or tert-butylhydroperoxide.

Copper-catalyzed systems have been explored for various oxidative transformations. While direct application to 1-phenyl-2-butanone is not extensively documented, copper complexes are known to catalyze a range of oxidation reactions, including the synthesis of 1,2,3-triazoles via click chemistry and intramolecular N-arylation reactions. ilacadofsci.combeilstein-journals.org The potential for copper-catalyzed oxidation of α-methylene ketones remains an area of interest.

Table 3: Examples of Catalytic Oxidation of Activated Methylene Groups This table provides examples of catalytic systems used for the oxidation of methylene groups, which are applicable for the synthesis of this compound.

| Catalyst | Ligand | Oxidant | Substrate Type | Reference |

| Fe(OTf)₂ | Phosphinooxazoline (PHOX) | tert-Butylhydroperoxide | Methylene Groups | |

| Fe(OTf)₂(L)₂ | α-Iminopyridine | H₂O₂ or t-BuOOH | Activated Methylene Groups |

Spectroscopic and Structural Elucidation of 1 Phenylbutane 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1-Phenylbutane-2,3-dione, a complete assignment of proton and carbon signals is achieved through one- and two-dimensional NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is characterized by signals corresponding to the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to the phenyl ring, and the methyl protons of the acetyl group.

A detailed analysis reveals the following proton chemical shifts and multiplicities:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| -CH₂- | 3.85 | Singlet |

| -CH₃ | 2.35 | Singlet |

Note: These are typical predicted values and may vary slightly based on the solvent and experimental conditions.

The multiplet in the aromatic region (7.20-7.40 ppm) corresponds to the five protons on the phenyl ring. The singlet at approximately 3.85 ppm is assigned to the two methylene protons (-CH₂-), which are adjacent to both the phenyl group and a carbonyl group. The singlet at around 2.35 ppm is attributed to the three protons of the terminal methyl group (-CH₃), which is attached to the other carbonyl group. The singlet nature of the methylene and methyl protons indicates the absence of adjacent protons, which is consistent with the proposed structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The expected chemical shifts for the carbon atoms are as follows:

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (adjacent to CH₂) | ~199 |

| C=O (adjacent to CH₃) | ~197 |

| Phenyl C (quaternary) | ~134 |

| Phenyl CH | ~129, ~128.5, ~127 |

| -CH₂- | ~40 |

| -CH₃ | ~25 |

Note: These are typical predicted values and may vary slightly based on the solvent and experimental conditions.

The two carbonyl carbons are expected to resonate at the downfield region of the spectrum, typically around 197-199 ppm. The aromatic carbons of the phenyl ring will appear in the range of 127-134 ppm, with the quaternary carbon having a distinct chemical shift from the protonated carbons. The aliphatic carbons, the methylene (-CH₂-) and methyl (-CH₃) groups, will appear at the most upfield region of the spectrum, around 40 ppm and 25 ppm, respectively.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For this compound, significant cross-peaks would be expected within the aromatic region, confirming the coupling between the ortho, meta, and para protons of the phenyl ring. The absence of cross-peaks between the methylene and methyl singlets and other protons would further confirm their isolated nature.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals at ~7.2-7.4 ppm to the aromatic carbons, the signal at ~3.85 ppm to the methylene carbon, and the signal at ~2.35 ppm to the methyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its functional groups.

Key expected vibrational frequencies are:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3100 - 3000 | Stretching vibration |

| C-H (aliphatic) | 3000 - 2850 | Stretching vibration |

| C=O (dione) | 1730 - 1710 | Stretching vibration |

| C=C (aromatic) | 1600 - 1450 | Ring stretching |

The most prominent feature in the FTIR spectrum would be the strong absorption band in the region of 1730-1710 cm⁻¹, which is characteristic of the C=O stretching vibrations of the adjacent ketone groups. The presence of two carbonyl groups may lead to a broadening of this peak or the appearance of two closely spaced peaks. The spectrum would also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene and methyl groups (below 3000 cm⁻¹). The C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also exhibit characteristic bands for its functional groups.

Expected Raman shifts include:

| Functional Group | Raman Shift (cm⁻¹) | Description |

| C-H (aromatic) | 3100 - 3000 | Stretching vibration |

| C=O (dione) | 1730 - 1710 | Stretching vibration |

| Aromatic Ring | ~1600 and ~1000 | Ring breathing modes |

The C=O stretching vibration, while strong in the IR, is typically weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring, such as the ring breathing modes around 1600 cm⁻¹ and 1000 cm⁻¹, often produce strong and sharp signals in the Raman spectrum, making it a powerful tool for identifying the phenyl group. The C-H stretching vibrations would also be present.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule. The following sections detail the available information regarding the absorption and emission properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of a compound provides insights into its electronic structure, particularly the presence of chromophores. This compound possesses two key chromophores: the phenyl group and the α-diketone moiety. The phenyl group typically exhibits characteristic absorption bands arising from π → π* transitions. The vicinal diketone group contains carbonyl (C=O) functionalities, which are expected to show n → π* transitions.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This property is highly dependent on the molecular structure and its electronic properties. For many dicarbonyl compounds, the efficiency of fluorescence is often low due to competing non-radiative decay processes like intersystem crossing.

Specific experimental data regarding the fluorescence properties of this compound, including its excitation and emission wavelengths or quantum yield, are not documented in the available scientific literature.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C10H10O2. nih.govnist.gov HRMS data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H10O2 | nih.gov |

| Monoisotopic Mass (Calculated) | 162.068079557 Da | nih.gov |

| Molecular Weight | 162.18 g/mol | nih.gov |

Fragmentation Pathways and Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion (M•+) of this compound is expected to undergo characteristic fragmentation, primarily through alpha-cleavage adjacent to the carbonyl groups. libretexts.org While a specific published mass spectrum for this compound is not available for direct analysis, likely fragmentation pathways can be proposed based on established principles. libretexts.orgchemguide.co.uk

The molecular ion would have a mass-to-charge ratio (m/z) of approximately 162.

Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.

Cleavage between C1 and C2 would result in the formation of a benzyl (B1604629) radical (C7H7•) and a butan-2,3-dionyl cation ([C4H3O2]+, m/z 83) or, more likely, a stable benzyl cation ([C7H7]+, m/z 91) and a neutral fragment. The benzyl cation is a very common and stable fragment in the mass spectra of phenyl-containing compounds.

Cleavage between C3 and C4 can lead to the formation of an acetyl cation ([CH3CO]+, m/z 43) and a phenylacetyl radical. The acetyl cation is a common fragment and often appears as a prominent peak. libretexts.org

Cleavage between the two carbonyl carbons (C2-C3) can generate a phenylacetyl cation ([C8H7O]+, m/z 119) and an acetyl radical.

Loss of Neutral Molecules: The molecular ion could also lose stable neutral molecules like carbon monoxide (CO, 28 Da). For instance, the loss of one molecule of CO from the molecular ion would lead to a fragment at m/z 134.

The expected prominent peaks in the mass spectrum would therefore be at m/z 91 (benzyl cation) and m/z 43 (acetyl cation), which would strongly support the structure of this compound.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing.

A review of the scientific literature and crystallographic databases indicates that the crystal structure of this compound has not been reported. Similarly, there are no published crystal structures of its coordination complexes with metals or other molecules. Therefore, detailed structural parameters such as unit cell dimensions, space group, and atomic coordinates are not available.

Theoretical and Computational Studies of 1 Phenylbutane 2,3 Dione

Simulation of Spectroscopic Properties

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NMR chemical shifts (δ) of carbon (¹³C) and proton (¹H) nuclei, which can aid in the assignment of experimental spectra and the structural confirmation of compounds.

The standard approach involves optimizing the molecular geometry of the compound using a selected DFT functional (e.g., B3LYP) and basis set. Following optimization, the magnetic shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approximation. researchgate.net These shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For complex molecules, this correlation between computed and experimental shifts is invaluable for distinguishing between isomers or assigning signals in crowded spectral regions. d-nb.info In studies of related diketone derivatives, DFT calculations have been successfully used to predict ¹³C-NMR chemical shifts, providing strong support for structural assignments made from experimental data. researchgate.net

Table 1: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Diketone Structure This table demonstrates the typical output of a comparative study. Data is hypothetical.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |

| C=O (C2) | 198.5 | 199.2 | -0.7 |

| C=O (C3) | 195.0 | 196.1 | -1.1 |

| Phenyl C1' | 134.2 | 133.9 | +0.3 |

| Methyl C4 | 28.9 | 29.5 | -0.6 |

Modeling of UV-Vis Absorption Maxima

UV-Vis spectroscopy probes the electronic transitions within a molecule. Theoretical modeling of these transitions is crucial for interpreting spectra and understanding the electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. researchgate.netbiocrick.com

The process begins with a ground-state geometry optimization using DFT. Subsequently, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands, respectively. To accurately model the compound's behavior in solution, solvent effects are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM). biocrick.com This approach allows for the study of solvatochromism—the shift in absorption maxima with solvent polarity. For derivatives of the related 1-phenylbutane-1,3-dione, TD-DFT calculations have been employed to assign electronic absorption bands and investigate the influence of different solvents on the UV-Vis spectra. biocrick.commdpi.com

Table 2: Example of Calculated UV-Vis Absorption Maxima using TD-DFT/PCM This table is a representative example of data from computational UV-Vis studies. Data is hypothetical.

| Solvent | Calculated λ_max (nm) (Transition) | Experimental λ_max (nm) |

| Hexane | 285 (n -> π) | 288 |

| 242 (π -> π) | 245 | |

| Ethanol | 288 (n -> π) | 290 |

| 244 (π -> π) | 246 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate reaction barriers. For dicarbonyl compounds like 1-phenylbutane-2,3-dione, this includes studying tautomeric equilibria, reaction pathways, and predicting the feasibility of different chemical transformations.

DFT calculations are used to determine the relative energies of reactants, intermediates, transition states, and products. For instance, the keto-enol tautomerism, a key characteristic of dicarbonyls, can be thoroughly investigated. By calculating the relative Gibbs free energies of the possible tautomers, the predominant form in a given environment can be predicted. acs.orgstackexchange.com Furthermore, computational studies on the reactions of related β-diketones, such as alkylations or condensations, have detailed the stepwise mechanisms, including the formation of enolate intermediates and the subsequent nucleophilic attack. fiveable.me Such calculations provide a molecular-level understanding of regioselectivity and stereoselectivity that can be difficult to obtain through experimental means alone.

Intermolecular Interactions and Aggregation Behavior

The way molecules interact with each other governs their macroscopic properties, such as solubility, crystal packing, and aggregation in solution. Computational methods are used to explore these non-covalent interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking.

For derivatives of 1-phenylbutane-1,3-dione, theoretical calculations combined with X-ray analysis have revealed a tendency to form aggregates in solution. researchgate.netmdpi.com DFT calculations can model the formation of dimers or larger clusters, revealing the most stable aggregate structures and quantifying the strength of the intermolecular interactions holding them together. mdpi.com Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular contacts within a crystal lattice, providing detailed insights into how molecules pack and interact in the solid state. d-nb.inforesearchgate.net These studies are critical for understanding how the substitution pattern on the phenyl ring and the dicarbonyl core can influence self-assembly and aggregation. researchgate.net

Reactivity and Transformation Pathways of 1 Phenylbutane 2,3 Dione

Reduction Reactions of the Dicarbonyl System

The adjacent carbonyl groups in 1-phenylbutane-2,3-dione can be selectively or completely reduced to yield hydroxyketones or diols, respectively. The choice of reducing agent and reaction conditions is crucial for controlling the extent of reduction and the stereochemical outcome.

The partial reduction of this compound can yield chiral α-hydroxyketones. Achieving high levels of regio- and stereoselectivity is a significant focus in synthetic chemistry. Enzymatic reductions, in particular, have proven highly effective for this transformation. Ketoreductases (KREDs) can distinguish between the two prochiral carbonyl groups and deliver a hydride to a specific face of one carbonyl, resulting in a single, optically pure keto-alcohol. wikipedia.orgresearchgate.net For instance, NADPH-dependent reductases have been used for the enantioselective reduction of similar aromatic diketones, yielding (S)-hydroxyketones with high conversion and excellent enantiomeric excess. researchgate.net

Chemical methods using chiral catalysts can also achieve stereoselective reduction. Asymmetric transfer hydrogenation with chiral Ru(II) complexes is a powerful method for the reductive transformation of unsymmetrical 1,2-diketones into optically active α-hydroxy ketones. The specific ligand on the metal catalyst dictates the facial selectivity of the hydride attack on the carbonyl group.

| Reagent/Catalyst | Product Type | Key Feature |

|---|---|---|

| Ketoreductase (KRED) | Chiral α-Hydroxyketone | High regio- and enantioselectivity. wikipedia.orgresearchgate.net |

| Chiral Ru(II) complexes | Chiral α-Hydroxyketone | Asymmetric transfer hydrogenation. |

| Sodium Borohydride (B1222165) (NaBH₄) | Mixture of hydroxyketones | Non-selective, reduces both carbonyls. |

The complete reduction of both carbonyl groups in this compound affords 1-phenylbutane-2,3-diol, a molecule with two adjacent stereocenters. chemspider.comchemeo.com Consequently, two diastereomeric forms, syn and anti, can be produced. The stereochemical outcome of the reduction is highly dependent on the reaction conditions and the reducing agent employed.

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions are typically used for complete reduction. Stereoselective methods can favor the formation of one diastereomer over the other. For example, asymmetric transfer hydrogenation can be tuned to produce anti-1,2-diols with high diastereoselectivity and enantioselectivity. google.com This control is often achieved through a dynamic kinetic resolution of the intermediate α-hydroxy ketone, where one enantiomer is reduced faster than the other, leading to a preponderance of a single diol stereoisomer.

| Reagent/Catalyst | Predominant Product | Stereoselectivity |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Mixture of syn and anti diols | Generally low diastereoselectivity |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Mixture of syn and anti diols | Varies with catalyst and conditions |

| Asymmetric Transfer Hydrogenation (Chiral Ru(II) catalyst) | anti-Diol | High diastereo- and enantioselectivity google.com |

| Sodium Triacetoxyborohydride | trans-Diol | Directed reduction via hydroxyl group coordination google.com |

Nucleophilic Additions to Carbonyl Centers

The electron-deficient carbon atoms of the two carbonyl groups in this compound are susceptible to attack by nucleophiles. These reactions include the addition of organometallic reagents and condensation with nitrogen-containing compounds.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to carbonyl groups. mnstate.edu In the case of this compound, the reaction can be complex. The addition of one equivalent of an organometallic reagent would likely lead to a mixture of two tertiary alcohols after acidic workup, resulting from the attack at either the C2 or C3 carbonyl. The regioselectivity of the attack would be influenced by steric hindrance and the electronic nature of the adjacent groups. The use of excess organometallic reagent can lead to the addition at both carbonyl centers, yielding a di-tertiary diol. saskoer.ca

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. mnstate.eduyoutube.comyoutube.com Subsequent protonation during aqueous workup yields the final alcohol product.

This compound readily reacts with primary amines in a condensation reaction to form Schiff bases (or imines). This reaction involves the nucleophilic addition of the amine to a carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. academie-sciences.frresearchgate.netscispace.com

With one equivalent of a primary amine (R-NH₂), a mono-imine is formed. If two equivalents of the amine are used, or if a diamine is employed, a di-imine can be synthesized. These reactions are often catalyzed by a trace amount of acid. The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. Schiff bases derived from 1,2-dicarbonyl compounds are important ligands in coordination chemistry, capable of forming stable complexes with various transition metals. academie-sciences.frresearchgate.net

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgbyjus.comsigmaaldrich.com The outcome of these reactions is dictated by the directing effect of the substituent attached to the aromatic ring, in this case, the -CH₂C(O)C(O)CH₃ group.

The two carbonyl groups are strongly electron-withdrawing. This electronic effect is transmitted to the phenyl ring, making it less nucleophilic than benzene (B151609) itself. Therefore, the butanedione substituent acts as a deactivating group, slowing down the rate of electrophilic aromatic substitution compared to benzene. wikipedia.orglibretexts.org

Electron-withdrawing groups direct incoming electrophiles primarily to the meta position. wikipedia.orglibretexts.org This is because the carbocation intermediates (arenium ions) formed from attack at the ortho and para positions have a destabilizing resonance structure where the positive charge is adjacent to the positively polarized carbon of the substituent. The intermediate from meta attack avoids this unfavorable arrangement and is therefore of lower energy. Consequently, reactions like nitration (with HNO₃/H₂SO₄) or bromination (with Br₂/FeBr₃) on this compound are expected to yield predominantly the 1-(3'-nitrophenyl)butane-2,3-dione or 1-(3'-bromophenyl)butane-2,3-dione, respectively. libretexts.orgnih.govresearchgate.net

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3'-Nitrophenyl)butane-2,3-dione |

| Bromination | Br₂, FeBr₃ | 1-(3'-Bromophenyl)butane-2,3-dione |

| Sulfonation | Fuming H₂SO₄ | 3'-(1,2-Dioxobutyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to deactivation of the ring. libretexts.org |

Cyclization Reactions and Heterocyclic Compound Formation

The α-diketone functionality of this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds. These reactions typically involve condensation with dinucleophilic reagents, where the two adjacent carbonyl groups react to form a new ring system.

Quinoxaline (B1680401) Formation:

One of the most common cyclization reactions involving α-diketones is the condensation with o-phenylenediamine (B120857) to form quinoxalines. The reaction of this compound with o-phenylenediamine proceeds readily, often under mild acidic or thermal conditions, to yield 2-benzyl-3-methylquinoxaline. This reaction is a cornerstone in heterocyclic synthesis due to its high efficiency and the biological significance of the quinoxaline scaffold.

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound, o-Phenylenediamine | Ethanol, Reflux | 2-Benzyl-3-methylquinoxaline | High |

| This compound, Substituted o-Phenylenediamine | Acetic Acid, Heat | Substituted 2-benzyl-3-methylquinoxaline | Variable |

Imidazole (B134444) Formation:

This compound can also be a key starting material for the synthesis of polysubstituted imidazoles. nih.govorganic-chemistry.org In the Radziszewski synthesis, a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) condense to form an imidazole. A more common laboratory approach involves reacting the diketone with an aldehyde and ammonium (B1175870) acetate (B1210297), where ammonium acetate serves as the ammonia source. This multicomponent reaction allows for the straightforward construction of the imidazole ring. asianpubs.org

| Reactants | Conditions | Product |

|---|---|---|

| This compound, Aldehyde (R-CHO), Ammonium Acetate | Acetic Acid, Heat | 2-R-4-benzyl-5-methylimidazole |

| This compound, Formaldehyde, Ammonium Acetate | Solvent-free, Heat | 4-Benzyl-5-methylimidazole |

Pyrazine Formation:

Condensation of this compound with aliphatic 1,2-diamines, such as ethylenediamine, leads to the formation of dihydropyrazines. These intermediates can be subsequently oxidized to the corresponding aromatic pyrazines. The reaction provides a direct route to substituted pyrazines, which are important in flavor chemistry and materials science.

Oxidation Reactions of the Diketone Moiety

The diketone moiety of this compound is susceptible to various oxidative transformations, primarily involving cleavage of the carbon-carbon bond between the two carbonyl groups or the insertion of an oxygen atom.

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters using peroxyacids. wikipedia.orgnih.gov When an unsymmetrical α-diketone like this compound is subjected to Baeyer-Villiger conditions, using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxytrifluoroacetic acid, an oxygen atom is inserted between the two carbonyl carbons to form an anhydride. wikipedia.orgadichemistry.com The reaction proceeds via the Criegee intermediate, and the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. In this case, the reaction would yield acetic benzoic anhydride.

The general migratory aptitude follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

Oxidative Cleavage:

Stronger oxidizing agents can cleave the C-C bond between the two carbonyl groups of this compound. This reaction results in the formation of two carboxylic acids. For instance, treatment with hot, alkaline potassium permanganate (B83412) (KMnO4) or periodic acid (HIO4) leads to the cleavage of the C2-C3 bond, yielding benzoic acid and acetic acid. youtube.comsemanticscholar.orgnitrkl.ac.in This transformation is a useful synthetic tool for the degradation of α-diketones to simpler carboxylic acid fragments. researchgate.net

| Oxidizing Agent | Reaction Type | Products |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Baeyer-Villiger Oxidation | Acetic benzoic anhydride |

| Potassium permanganate (KMnO4), heat, base | Oxidative Cleavage | Benzoic acid, Acetic acid |

| Periodic acid (HIO4) | Oxidative Cleavage | Benzoic acid, Acetic acid |

| Hydrogen peroxide with a base | Oxidative Cleavage | Benzoic acid, Acetic acid |

Coordination Chemistry of 1 Phenylbutane 2,3 Dione

Ligand Design and Synthesis of 1-Phenylbutane-2,3-dione Ligands

There is no available scientific literature detailing the specific design and synthesis of ligands derived from this compound for the purpose of forming metal complexes. As an α-diketone, this compound possesses two adjacent carbonyl groups, which are potential coordination sites. In principle, it could act as a bidentate ligand, chelating to a metal center through the two oxygen atoms. The synthesis of the parent compound itself has been mentioned in the context of organic chemistry, but its subsequent modification to create more complex, tailored ligands for specific metal coordination is not reported.

Formation of Metal Complexes with Transition Metals

No published studies were found that report the successful synthesis and characterization of metal complexes involving this compound and transition metals.

Synthesis and Characterization of First-Row Transition Metal Complexes

There is a lack of data in the scientific literature regarding the synthesis and characterization of complexes between this compound and first-row transition metals such as manganese, iron, cobalt, nickel, copper, or zinc.

Coordination Modes and Geometry of Complexes

Without experimental data, the coordination modes and geometry of potential complexes can only be hypothesized. As an α-diketone, this compound would most likely act as a bidentate O,O'-donor ligand, forming a five-membered chelate ring with a metal ion. The geometry of such complexes would depend on the specific metal ion, its oxidation state, and the presence of other co-ligands, with potential geometries including tetrahedral, square planar, or octahedral.

Formation of Metal Complexes with Lanthanide and Actinide Metals

The formation of complexes between this compound and lanthanide or actinide metals has not been reported in the accessible scientific literature.

Ligand-Sensitized Luminescence in Lanthanide Complexes

Ligand-sensitized luminescence is a key feature of many lanthanide complexes, where an organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light. This "antenna effect" is highly dependent on the electronic properties of the ligand. While diketones are often used for this purpose, there are no studies available that investigate this phenomenon with this compound as the sensitizing ligand for lanthanide ions.

Spectroscopic Characterization of Metal Complexes

As no metal complexes of this compound have been synthesized and reported, there is no corresponding spectroscopic data available. Characterization of such hypothetical complexes would typically involve techniques such as:

Infrared (IR) Spectroscopy: To observe the shift in the C=O stretching frequency upon coordination to a metal ion.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the ligand and any d-d or f-f transitions in the metal centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of diamagnetic complexes in solution.

Mass Spectrometry: To confirm the mass and composition of the complexes.

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Electronic Absorption and Emission Spectra

The study of electronic absorption and emission spectra provides valuable insights into the electronic structure and photophysical properties of coordination compounds. For hypothetical metal complexes of this compound, UV-Visible absorption spectroscopy would be a primary tool. libretexts.org The spectra would be expected to exhibit two main types of electronic transitions: ligand-centered (LC) transitions and metal-centered (d-d) or charge-transfer (CT) transitions. illinois.edu

The this compound ligand itself would display intense π→π* and n→π* transitions, likely in the ultraviolet region. Upon coordination to a metal ion, shifts in the position and intensity of these bands would be anticipated, providing evidence of complex formation.

For transition metal complexes, the weaker d-d transitions would be observed in the visible region. slideshare.net The energy and number of these bands are dictated by the geometry of the complex (e.g., octahedral, tetrahedral) and the nature of the metal-ligand interaction, as described by crystal field theory or ligand field theory. illinois.edu The intensity of these transitions is governed by selection rules; for instance, d-d transitions in centrosymmetric complexes (like ideal octahedral geometries) are Laporte-forbidden and thus have low molar absorptivity. slideshare.net

Furthermore, intense ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands could be present, often in the UV or near-UV region. illinois.edu These transitions involve the movement of an electron between orbitals that are predominantly ligand and metal in character, respectively.

Emission spectroscopy (fluorescence and phosphorescence) would reveal information about the excited states of these potential complexes. The emission properties, such as quantum yield and lifetime, would be sensitive to the metal ion and the coordination environment, with potential applications in areas like luminescent materials and sensors.

Infrared and Raman Spectroscopic Analysis of Coordination

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for determining how a ligand binds to a metal center. researchgate.net For this compound, the most informative region in the IR and Raman spectra would be the carbonyl (C=O) stretching frequencies. In the free ligand, two distinct C=O stretching bands would be expected due to the adjacent ketone groups.

Upon coordination to a metal ion through one or both of the oxygen atoms, a significant shift in the C=O stretching frequencies to lower wavenumbers (a redshift) would be observed. e-bookshelf.de This shift is a direct consequence of the donation of electron density from the carbonyl oxygen atoms to the metal center, which weakens the C=O double bond. The magnitude of this shift can provide an indication of the strength of the metal-ligand bond.

The appearance of new vibrational bands in the low-frequency region of the spectra (typically below 600 cm⁻¹) would be indicative of the formation of metal-oxygen (M-O) bonds, further confirming coordination. e-bookshelf.de

A comparative analysis of the IR and Raman spectra can also provide information about the symmetry of the complex. For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. This can help in elucidating the geometry of the resulting coordination compound. researchgate.net

Magnetic Properties of Paramagnetic Complexes

Many transition metal complexes are paramagnetic, meaning they possess unpaired electrons and are attracted to a magnetic field. libretexts.org The study of the magnetic properties of complexes of this compound would provide information about the number of unpaired electrons and, consequently, the oxidation state and spin state of the central metal ion.

Magnetic susceptibility measurements, often performed using a Gouy balance or a SQUID magnetometer, can be used to determine the effective magnetic moment (µ_eff) of a complex. libretexts.org This experimental value can be compared to the theoretical spin-only magnetic moment, calculated using the following formula:

µ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons.

For many first-row transition metal complexes, the experimentally measured magnetic moment is close to the spin-only value. However, deviations can occur due to orbital contributions to the magnetic moment. libretexts.org The temperature dependence of the magnetic susceptibility can also reveal information about magnetic ordering, such as ferromagnetism or antiferromagnetism, in polynuclear complexes. libretexts.org The determination of the spin state (high-spin vs. low-spin) is particularly important for metal ions with d⁴ to d⁷ electron configurations in octahedral complexes, as it provides insight into the strength of the ligand field produced by this compound.

Theoretical Studies of Metal-Ligand Interactions

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting and understanding the nature of metal-ligand interactions. nih.govmdpi.com Theoretical studies on complexes of this compound could provide a wealth of information.

DFT calculations can be used to optimize the geometries of potential complexes, predicting bond lengths and angles. nih.gov This would help to establish the preferred coordination modes of the this compound ligand (e.g., monodentate, bidentate chelating).

Furthermore, the electronic structure of the metal-ligand bond can be analyzed in detail. fu-berlin.de Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to quantify the degree of covalent and ionic character in the metal-oxygen bonds. nih.gov These methods provide insights into the charge distribution within the complex and the nature of the donor-acceptor interactions.

Computational models can also predict spectroscopic properties. For instance, time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra, helping to assign the observed experimental bands to specific electronic transitions. nih.gov Similarly, the vibrational frequencies from IR and Raman spectra can be calculated and compared with experimental data to confirm structural assignments. The binding energies between the metal ion and the ligand can also be calculated to assess the thermodynamic stability of the complexes. mdpi.com

Catalytic Applications of 1 Phenylbutane 2,3 Dione and Its Complexes

Organic Transformation Catalysis

Catalysis in C-C Bond Forming Reactions

No studies have been found that report the use of 1-phenylbutane-2,3-dione or its complexes as catalysts for carbon-carbon bond forming reactions.

Oxidation and Reduction Catalysis

There is no available literature detailing the application of this compound or its metallic complexes in the catalysis of oxidation or reduction reactions.

Photoredox Catalysis

The potential for this compound to act as a photosensitizer or a component in photoredox catalytic systems has not been investigated in any published research.

Asymmetric Catalysis with Chiral Derivatives

There are no reports on the synthesis of chiral derivatives of this compound or their application in the field of asymmetric catalysis.

Mechanistic Investigations of Biological Interactions of 1 Phenylbutane 2,3 Dione and Its Derivatives

Enzyme Interaction Studies

There is a notable lack of specific studies on the interaction of 1-phenylbutane-2,3-dione with enzymes. The following subsections reflect this absence of data.

Reagent in Enzyme Kinetics Investigations

A thorough review of scientific databases yields no specific instances of this compound being utilized as a reagent in enzyme kinetics investigations. While α-diketones, in general, are known to react with arginine residues in proteins, which can be a tool for studying enzyme active sites, there are no published studies that have specifically employed this compound for this purpose.

Probing Metabolic Pathways

There is no available research indicating the use of this compound or its derivatives as probes for metabolic pathways. The investigation of metabolic pathways often involves the use of labeled substrates or inhibitors to trace the flow of metabolites or to perturb specific enzymatic steps. No such studies have been documented for this compound.

Substrate or Inhibitor Profiling with Enzymes (e.g., Diketone-Cleaving Enzymes)

While the enzymatic cleavage of β-diketones is a known biochemical process, there is no specific research available on this compound as a substrate or inhibitor for diketone-cleaving enzymes. Studies on diketone-cleaving enzymes, such as those from Acinetobacter johnsonii, have identified substrates like 1-phenylbutane-1,3-dione and 1-phenylpentane-2,4-dione. However, the substrate specificity for the 2,3-dione isomer has not been reported. The table below summarizes the substrates of a related diketone-cleaving enzyme, illustrating the type of data that is currently unavailable for this compound.

| Enzyme | Organism | Known Substrates |

| Diketone-cleaving enzyme (Dke1) | Acinetobacter johnsonii | Acetylacetone, 2-Acetylcyclohexanone, 1-Phenylbutane-1,3-dione, 1-Phenylpentane-2,4-dione |

This table is for illustrative purposes to show the type of information available for related compounds, not for this compound.

Molecular Target Identification and Binding Studies

There is a lack of published research on the molecular target identification and binding studies of this compound and its derivatives. Such studies are crucial for understanding the mechanism of action of a compound and for identifying its potential therapeutic applications or toxicological effects. The absence of this information indicates that the specific proteins or other biomolecules that this compound may interact with in a biological system have not been elucidated.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

No structure-activity relationship (SAR) studies have been published for bioactive derivatives of this compound. SAR studies are essential for the rational design of new compounds with improved potency, selectivity, or pharmacokinetic properties. The absence of such studies suggests that a series of bioactive derivatives of this compound has not been systematically synthesized and evaluated to determine the influence of different structural modifications on their biological activity.

Advanced Material Applications Derived from 1 Phenylbutane 2,3 Dione

Precursor in Polymer Chemistry

The incorporation of 1,2-dicarbonyl structures into polymer backbones is an area of interest for creating materials with specific functionalities, such as photodegradability. These groups can absorb light at wavelengths greater than 400 nm, which can initiate photoreactions leading to polymer chain scission.

A key study investigated the synthesis and polymerization of 1-phenylbut-3-ene-1,2-dione, a close analogue of 1-Phenylbutane-2,3-dione. researchgate.net The research aimed to create a monomer bearing the 1,2-diketone moiety for subsequent polymerization. The synthesis was successfully achieved in five steps, starting from the acylation of benzene (B151609) with 4-chlorobutyryl chloride. researchgate.net However, the subsequent attempt to copolymerize this monomer with styrene (B11656) via radical polymerization was reported as unsuccessful. researchgate.net

The table below summarizes the findings of the attempted polymerization.

| Monomers | Initiator | Outcome | Conversion Rate |

| 1-phenylbut-3-ene-1,2-dione and Styrene | AIBN | Unsuccessful | < 1 mass % |

This table details the experimental outcome of the attempted radical copolymerization of a this compound analogue, as reported in the literature. researchgate.net

This result highlights the challenges associated with the radical polymerization of monomers containing the 1,2-diketone group, suggesting that alternative polymerization strategies may be necessary to incorporate this functional unit into polymer chains. While diketones, in general, have been mentioned as potential cross-linking agents for polymer blends, specific research on this compound in this capacity is limited. wipo.int

Components in Optoelectronic Materials

The unique electronic properties of the diketone functional group suggest its potential for use in optoelectronic materials, which involve the interaction of light and electrical fields.

Luminescent materials, or phosphors, are systems that can convert energy into light. mdpi.com In the field of organic light-emitting diodes (OLEDs), a common strategy for achieving high efficiency and pure color emission involves the use of organic ligands to sensitize the luminescence of metal ions, particularly lanthanides. vu.ltmdpi.com

β-Diketones (isomers of this compound with the carbonyl groups in the 1 and 3 positions) are a well-studied class of ligands for this purpose. preprints.org They can efficiently absorb energy and transfer it to a central lanthanide ion, which then emits light at its characteristic wavelengths. This "antenna effect" is crucial for creating luminescent complexes for applications in OLEDs and other photonic devices. preprints.org

While the principle of using diketone structures as ligands for luminescent lanthanide complexes is well-established, a review of scientific literature indicates that research specifically employing this compound in this capacity is not widely documented. The potential for its 1,2-diketone moiety to coordinate with and sensitize emissive metal centers remains an area for future investigation.

Chemosensors are synthetic molecules designed to produce a detectable signal, such as a change in color or fluorescence, upon selectively binding with a specific analyte. researchgate.net The design of these sensors often relies on a highly specific chemical reaction or interaction between the sensor molecule and the target analyte. rsc.org

The vicinal diketone group in this compound is a reactive chemical entity capable of undergoing specific reactions with certain functional groups, such as the guanidinium (B1211019) group in arginine. This reactivity presents a theoretical basis for its use as a recognition site in a chemosensor. However, despite the potential of this functional group, there is a lack of specific published research demonstrating the development or application of this compound as a primary component in a chemical sensor.

Analytical and Environmental Chemistry of 1 Phenylbutane 2,3 Dione

Detection and Quantification in Complex Matrices

The accurate detection and quantification of 1-phenylbutane-2,3-dione in complex matrices, such as natural products and environmental samples, are crucial for understanding its prevalence and impact. Various analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) being the most prominent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis (e.g., in natural products)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the trace analysis of this compound. The National Institute of Standards and Technology (NIST) has archived gas chromatography data for this compound, which can serve as a reference for its identification. nist.gov

The general approach for GC-MS analysis involves the extraction of the analyte from the sample matrix, followed by separation on a chromatographic column and detection by a mass spectrometer. For natural products, a sample preparation step, such as solvent extraction or solid-phase microextraction (SPME), is typically required to isolate this compound from the complex matrix. The choice of extraction solvent and method depends on the nature of the sample.

Once injected into the GC, the compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The mass spectrometer then ionizes the eluted compound and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed. gcms.cz

Table 1: Illustrative GC-MS Parameters for Analysis of Diketones

| Parameter | Example Condition |

| Gas Chromatograph | Agilent 8890 GC system or similar |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50°C, ramp to 280°C |

| Mass Spectrometer | Agilent 7000D GC/MS triple quadrupole or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full scan or Selected Ion Monitoring (SIM) |

This table presents typical parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) offers a valuable alternative to GC-MS, particularly for non-volatile or thermally labile compounds. While specific HPLC methods for this compound are not extensively documented, methods developed for similar diketones, such as 2,3-butanedione (B143835) (diacetyl), can be adapted. sielc.com

A common strategy for enhancing the detectability of dicarbonyl compounds by HPLC involves derivatization. Reagents like 4-nitro-o-phenylenediamine (B140028) (NPDA) can be used to react with the diketone to form a product with a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry. sielc.com The derivatized product is then separated on a reverse-phase HPLC column with a suitable mobile phase, often a mixture of acetonitrile (B52724) and water with an acidic modifier. sielc.com

Table 2: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Example Condition |

| HPLC System | Standard HPLC with UV-Vis detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (or wavelength of maximum absorbance of the derivative) |

| Derivatization Reagent | 2,4-Dinitrophenylhydrazine (DNPH) or similar |

This table outlines a potential method that would require development and validation.

Environmental Fate and Degradation Studies

Understanding the environmental fate of this compound is essential for assessing its potential environmental impact. The primary degradation pathways in the environment are expected to be photodegradation and biodegradation.

Photodegradation Pathways

This compound, as a dicarbonyl compound, is susceptible to photodegradation through the absorption of solar radiation. mfa.org The presence of a phenyl group and two carbonyl groups suggests that it can undergo direct photolysis. The aromatic ring and carbonyl groups are chromophores that can absorb ultraviolet and visible light, leading to the excitation of the molecule and subsequent chemical reactions. nih.gov

The likely photodegradation pathways for this compound in the atmosphere and aquatic environments include:

Reaction with Hydroxyl Radicals (•OH): In the troposphere, the reaction with photochemically generated hydroxyl radicals is expected to be a significant degradation pathway for many organic compounds. ucr.edu

Direct Photolysis: Absorption of sunlight can lead to the cleavage of chemical bonds within the molecule, resulting in the formation of smaller, more volatile compounds. researchgate.net For dicarbonyls, this can lead to the formation of various smaller carbonyls and other products. ucr.edu

Photooxidation: In the presence of oxygen, excited-state this compound can undergo oxidation reactions, leading to the formation of various degradation products. nih.gov

The specific products of photodegradation would depend on the environmental conditions, such as the presence of other reactive species and the intensity of solar radiation.

Biodegradation Mechanisms

Potential biodegradation mechanisms may involve:

Oxidative pathways: Microorganisms may initiate the degradation by oxidizing the alkyl side chain or the aromatic ring.

Hydrolytic cleavage: Enzymes could potentially cleave the dione (B5365651) functionality.

The rate and extent of biodegradation would be influenced by various environmental factors, including the microbial population, temperature, pH, and the availability of other nutrients. Studies on the biodegradation of compounds with similar structures, such as fenvalerate (B1672596) and 3-phenoxybenzoic acid, have identified bacterial strains capable of degrading aromatic compounds. nih.gov

Analytical Method Development for Detection and Monitoring

The development of robust and sensitive analytical methods is crucial for the effective detection and monitoring of this compound in environmental matrices such as water and soil. nih.gov Method development typically involves optimizing sample preparation techniques, chromatographic separation, and detection systems.

For environmental samples, which are often complex, a significant challenge is the extraction and clean-up of the analyte to remove interfering substances. eurofins.com Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed for sample preparation. gcms.czmdpi.com

Modern analytical instrumentation, such as high-resolution mass spectrometry (HRMS) coupled with either GC or LC, offers high sensitivity and selectivity, enabling the detection of trace levels of contaminants. nih.gov The development of such methods would allow for the monitoring of this compound in various environmental compartments, providing valuable data for assessing its environmental presence and persistence.

Future Directions and Emerging Research Areas for 1 Phenylbutane 2,3 Dione

Exploration of Novel Synthetic Routes

The synthesis of α-diketones, including 1-phenylbutane-2,3-dione, is a mature field, yet there remains substantial room for innovation, particularly in developing more efficient, sustainable, and selective methodologies. Future research is expected to focus on several promising avenues.

Green Chemistry Approaches: A significant trend in chemical synthesis is the adoption of environmentally benign methods. For α-diketones, this includes the development of one-pot cascade reactions that minimize waste and energy consumption. Research into bifunctional iron nanocomposite catalysts that facilitate synthesis from simple aldehydes and ketones in water using green oxidants like H₂O₂ is a promising direction. rsc.org Another green strategy involves the use of CO₂ as a promoter in transition-metal-free syntheses directly from aldehydes. rsc.org

Advanced Catalytic Oxidations: The classical method for preparing this compound involves the oxidation of the α-methylene group of 1-phenyl-2-butanone. While traditional reagents like selenium dioxide (Riley oxidation) are effective, future work will likely target the use of more sustainable and less toxic catalysts. wikipedia.org This includes iron-based catalysts, which are abundant and biocompatible, for the chemoselective oxidation of activated methylene (B1212753) groups. nih.govresearchgate.net Furthermore, visible-light-induced aerobic photooxidation of precursors like alkynes presents a metal-free, green alternative for constructing the 1,2-dicarbonyl motif. organic-chemistry.orgresearchgate.net

Non-Oxidative Pathways: To circumvent the often harsh conditions and limited functional group tolerance of oxidative methods, novel non-oxidative strategies are being explored. One such approach involves a sequence utilizing reliable transformations like the Horner-Wadsworth-Emmons reaction and the addition of Grignard reagents to Weinreb amides, which avoids strong oxidants altogether. nih.gov

Asymmetric Synthesis: The development of chiral catalysts for the asymmetric synthesis of α-diketones remains a challenge. Future research could explore enantioselective oxidation or kinetic resolution strategies to produce enantiopure this compound derivatives, which would be valuable as chiral building blocks in pharmaceutical synthesis.

| Synthetic Strategy Focus | Key Features | Potential Advantages |

| Green Synthesis | Aqueous media, CO₂ assistance, visible light | Reduced environmental impact, lower cost, improved safety |

| Catalytic Oxidation | Iron-based catalysts, photocatalysis | Use of earth-abundant metals, avoidance of toxic reagents |

| Non-Oxidative Routes | Weinreb amides, multi-step sequences | Milder conditions, broader functional group tolerance |

| Asymmetric Synthesis | Chiral catalysts, kinetic resolution | Access to enantiomerically pure compounds for pharma applications |

Development of Advanced Spectroscopic Probes

The adjacent dicarbonyl moiety in this compound is a highly reactive functional group, a characteristic that has yet to be fully exploited in the development of molecular probes and sensors. This represents a nascent but high-potential research area.

Future efforts could focus on designing derivatives of this compound that can act as chemosensors for specific analytes. The principle relies on the reaction of the diketone with a target molecule, leading to a measurable change in a spectroscopic property, such as fluorescence or color.

Probes for Biological Molecules: The 1,2-dicarbonyl group is known to react selectively with certain nucleophiles, such as the guanidinium (B1211019) group of arginine residues in proteins. A future research direction would be to synthesize fluorogenic derivatives of this compound that become fluorescent only upon reaction with arginine. Such a probe could be invaluable for studying protein structure, function, and post-translational modifications.

Sensing of Metal Ions: By incorporating a suitable ionophore, derivatives of this compound could be designed to selectively bind metal ions. This binding event could alter the electronic properties of the conjugated system, resulting in a colorimetric or fluorometric response, enabling the detection of environmentally or biologically important metal ions.

Quinoxaline-Based Fluorescent Dyes: A well-established reaction of 1,2-diketones is their condensation with o-phenylenediamines to form highly fluorescent quinoxaline (B1680401) derivatives. wikipedia.org This reaction could be adapted for sensing applications. For instance, a system could be designed where the diamine is initially caged or non-fluorescent, and its reaction with an analyte releases the free diamine to react with this compound, generating a strong fluorescent signal.

Design of Highly Selective Catalysts

While catalysis is crucial for synthesizing this compound, an equally important future direction is the design of catalysts that use the diketone as a substrate for highly selective transformations. The focus is on controlling reactivity to produce valuable downstream products, particularly chiral molecules.

Asymmetric Reduction: The reduction of the two carbonyl groups of this compound can lead to a variety of products, including α-hydroxy ketones and 1,2-diols. The primary goal is to develop catalysts that can perform this reduction with high chemo- and enantioselectivity. Ruthenium-based catalysts are known to be effective for the asymmetric transfer hydrogenation (ATH) of 1,2-diketones to generate chiral diols. nih.gov Future work will involve designing catalysts that can selectively reduce only one of the two carbonyls to yield chiral α-hydroxy ketones, which are versatile synthetic intermediates. Iron-catalyzed enantioselective hydrogenation is also an emerging, more sustainable alternative. thieme-connect.com

Novel Catalytic Transformations: Beyond reduction, research is emerging on novel catalytic uses for 1,2-diketones. For example, molybdenum complexes can catalyze the deoxygenative cyclopropanation of alkenes where the 1,2-dicarbonyl compound serves as a safe and stable surrogate for potentially explosive diazo compounds. researchgate.net Further exploration of this and other transition-metal-catalyzed reactions could establish this compound as a key reagent in advanced organic synthesis.

| Catalytic Transformation | Desired Product | Emerging Catalyst Type |

| Asymmetric Hydrogenation | Chiral α-hydroxy ketone | Ruthenium and Iron complexes with chiral ligands |

| Asymmetric Hydrogenation | Chiral 1,2-diol | Ruthenium and Iron complexes with chiral ligands |

| Deoxygenative Coupling | Cyclopropanes | Molybdenum complexes |

In-depth Mechanistic Biological Studies

The biological activity of this compound is largely unexplored, presenting a significant opportunity for future investigation. Research can proceed from initial screening to detailed mechanistic studies.

Enzyme Inhibition Screening: The 1,2-dicarbonyl compound benzil (B1666583) is a known inhibitor of carboxylesterases. acs.org This provides a strong rationale for screening this compound and its derivatives against a panel of enzymes, particularly hydrolases and oxidoreductases. If inhibitory activity is found, subsequent research would focus on in-depth mechanistic studies to determine the mode of inhibition (e.g., reversible, irreversible, competitive) and to identify the specific amino acid residues involved in the interaction, potentially through covalent modification of arginine or lysine (B10760008) residues.

Interaction with Microbial Systems: Investigating the ability of microorganisms to metabolize this compound could reveal novel enzymatic pathways for diketone degradation. nih.gov Such enzymes could have applications in bioremediation or be harnessed for biocatalytic synthesis.

Innovations in Materials Science Applications

The unique photochemical reactivity of the α-diketone functionality makes this compound an attractive building block for advanced functional materials, particularly smart polymers.

Photodegradable Polymers: The incorporation of ketone groups into polymer backbones is a well-known strategy to impart photodegradability. d-nb.infonih.gov The carbonyl groups can absorb UV light and initiate chain scission through Norrish type I and type II reactions. acs.org A key future direction is the synthesis of monomers derived from this compound for copolymerization with commodity plastics like polyethylene. This could lead to materials that maintain their useful properties during their service life but degrade upon prolonged exposure to sunlight, helping to mitigate plastic pollution. Research comparing the degradation efficiency of polymers with in-chain versus side-chain ketone groups will be critical for designing next-generation materials. acs.org

High-Performance Polymers: The reaction of α-diketones with aromatic di- and tetramines is a powerful method for synthesizing polyquinoxalines. tandfonline.com These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. Designing and synthesizing novel difunctional monomers based on the this compound core could lead to a new class of high-performance polyquinoxalines with tailored properties (e.g., improved solubility, specific optical properties) for applications in aerospace and electronics.

Interdisciplinary Research with Biological and Engineering Fields

The most exciting future prospects for this compound lie at the intersection of chemistry, biology, and engineering. Collaborative, interdisciplinary research will be essential to translate the fundamental properties of this molecule into practical solutions.

Biomedical Engineering: The development of photodegradable polymers from this compound monomers (Materials Science) could be applied to create temporary medical devices, such as sutures, stents, or scaffolds for tissue engineering. These devices would provide mechanical support during healing and then safely degrade and be absorbed by the body, eliminating the need for a second removal surgery.

Biocatalysis and Pharmaceutical Engineering: The discovery or engineering of enzymes (Biology) that can selectively reduce this compound could be integrated into chemoenzymatic processes (Chemical Engineering) for the large-scale, sustainable production of chiral α-hydroxy ketones. These high-value intermediates are crucial starting materials for the synthesis of complex pharmaceuticals.